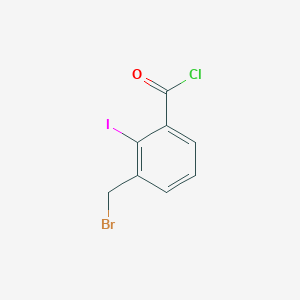
3-(Bromomethyl)-2-iodobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-2-iodobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of bromomethyl and iodo substituents on the benzene ring, along with a benzoyl chloride functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-iodobenzoyl chloride typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-iodobenzoic acid, followed by the conversion of the resulting bromomethyl derivative to the corresponding benzoyl chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-2-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: The iodo substituent can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to the corresponding benzoic acid derivative in the presence of water or aqueous base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate and solvents such as tetrahydrofuran (THF), are typically employed.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the benzoyl chloride group.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Coupling Reactions: Products include biaryl compounds and alkynyl derivatives.
Hydrolysis: The major product is 3-(Bromomethyl)-2-iodobenzoic acid.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-2-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: It is employed in the synthesis of functionalized polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-2-iodobenzoyl chloride in chemical reactions involves the activation of the benzoyl chloride group towards nucleophilic attack, as well as the participation of the bromomethyl and iodo substituents in various coupling and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Bromomethyl)-2-chlorobenzoyl chloride
- 3-(Bromomethyl)-2-fluorobenzoyl chloride
- 3-(Bromomethyl)-2-bromobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-iodobenzoyl chloride is unique due to the presence of both bromomethyl and iodo substituents, which confer distinct reactivity patterns. The iodo group, in particular, enhances its suitability for palladium-catalyzed coupling reactions, making it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
920759-99-5 |
|---|---|
Fórmula molecular |
C8H5BrClIO |
Peso molecular |
359.38 g/mol |
Nombre IUPAC |
3-(bromomethyl)-2-iodobenzoyl chloride |
InChI |
InChI=1S/C8H5BrClIO/c9-4-5-2-1-3-6(7(5)11)8(10)12/h1-3H,4H2 |
Clave InChI |
CQLFCNVHOBEOSM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)Cl)I)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
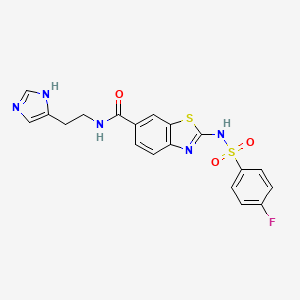
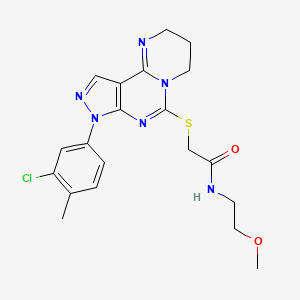
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)


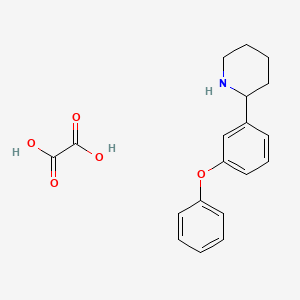
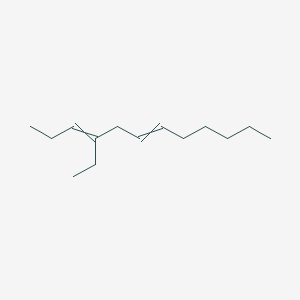

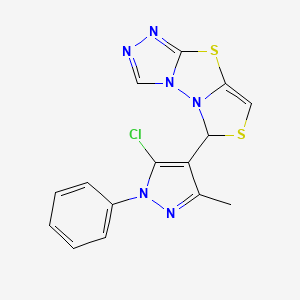
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
![N-[2-(3,4-dichlorophenyl)prop-2-en-1-yl]benzamide](/img/structure/B15174468.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)
